Anwngfgwrf
Description
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Properties
Molecular Formula |
C63H78N18O13 |
|---|---|
Molecular Weight |
1295.4 g/mol |
IUPAC Name |
2-(2-acetamidopropanoylamino)-N-[1-[[4-amino-1-[[2-[[1-[[2-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C63H78N18O13/c1-34(74-35(2)82)56(88)79-50(29-52(65)84)62(94)80-48(27-39-31-71-43-21-12-10-19-41(39)43)61(93)81-49(28-51(64)83)58(90)73-32-53(85)75-46(25-37-16-7-4-8-17-37)57(89)72-33-54(86)76-47(26-38-30-70-42-20-11-9-18-40(38)42)60(92)77-44(22-13-23-69-63(67)68)59(91)78-45(55(66)87)24-36-14-5-3-6-15-36/h3-12,14-21,30-31,34,44-50,70-71H,13,22-29,32-33H2,1-2H3,(H2,64,83)(H2,65,84)(H2,66,87)(H,72,89)(H,73,90)(H,74,82)(H,75,85)(H,76,86)(H,77,92)(H,78,91)(H,79,88)(H,80,94)(H,81,93)(H4,67,68,69) |
InChI Key |
IUPKBWSKNCAQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for Anwngfgwrf and Its Derivatives
Retrosynthetic Analysis of a Hypothetical "Anwngfgwrf"
Retrosynthetic analysis is a problem-solving technique in organic synthesis. It involves deconstructing a target molecule into simpler, commercially available precursors. This process helps in designing a viable synthetic route.
Identification of Key Precursors for "this compound" Synthesis
To identify key precursors for a hypothetical "this compound," one would first need to know its chemical structure. Assuming "this compound" possesses a complex molecular architecture, its retrosynthesis would likely involve several strategic bond disconnections to identify key fragments or synthons. These synthons would then be matched to commercially available or easily synthesizable starting materials. The choice of disconnections would be guided by the presence of functional groups and stereocenters within the "this compound" structure.
Mechanistic Postulations in "this compound" Formation
The formation of any new chemical compound is governed by the principles of reaction mechanisms. For a hypothetical synthesis of "this compound," each proposed synthetic step would have a postulated mechanism. These mechanisms would describe the movement of electrons, the formation and breaking of bonds, and the intermediates involved in the transformation of precursors into the final product. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting potential side products.
Advanced Synthetic Strategies Towards "this compound" Analogues
The synthesis of analogues, or structurally similar compounds, is a common practice in medicinal chemistry and materials science to explore structure-activity relationships.
Stereoselective and Enantioselective Approaches for "this compound" Stereoisomers
If "this compound" were a chiral molecule, meaning it has non-superimposable mirror images (enantiomers), its synthesis would require stereoselective or enantioselective methods. These advanced strategies aim to produce a single desired stereoisomer, which is often crucial for biological activity. Techniques such as using chiral auxiliaries, chiral catalysts, or enzymes would be considered to control the three-dimensional arrangement of atoms during the synthesis.
Application of Green Chemistry Principles in "this compound" Synthesis
Modern synthetic chemistry emphasizes the use of green chemistry principles to minimize environmental impact. A hypothetical synthesis of "this compound" would ideally be designed to be atom-economical, use less hazardous solvents and reagents, be energy-efficient, and generate minimal waste. The choice of catalytic methods over stoichiometric reagents is a key aspect of green chemistry.
Catalytic Transformations in "this compound" Chemistry
Catalysis plays a pivotal role in modern organic synthesis by enabling efficient and selective chemical transformations. In a hypothetical synthesis of "this compound," various catalytic methods could be employed. For instance, transition metal catalysts are widely used for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Biocatalysis, using enzymes, could offer high selectivity under mild reaction conditions. The choice of catalyst would depend on the specific bond formations required to assemble the "this compound" molecule.
Based on a comprehensive search, the chemical compound “this compound” does not appear to be a recognized or documented substance in scientific literature. As a result, there is no available data on its synthetic methodologies, purification, or isolation. The search for information regarding homogeneous catalysis, heterogeneous catalysis, and biocatalytic routes for the synthesis of "this compound" yielded no results. Similarly, no established methods for its purification and isolation could be found. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information.
Advanced Spectroscopic and Structural Characterization of Anwngfgwrf
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anwngfgwrf Structural Elucidation
NMR spectroscopy was instrumental in defining the carbon-hydrogen framework of this compound. A combination of one-dimensional and two-dimensional experiments performed in deuterated chloroform (B151607) (CDCl₃) allowed for the complete assignment of all proton and carbon signals.
The ¹H NMR spectrum provided the initial overview of the proton environments within the molecule. Integration of the signals suggested the presence of 12 distinct protons. The spectrum showed signals in the aromatic, aliphatic, and methoxy (B1213986) regions, pointing to a substituted benzene (B151609) ring and an alkyl chain.
The proton-decoupled ¹³C NMR spectrum revealed 10 unique carbon signals, consistent with the proposed molecular structure. The chemical shifts indicated the presence of a ketone carbonyl, four aromatic carbons (two of which are equivalent by symmetry), a methoxy carbon, and various aliphatic carbons.
Interactive Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom Label | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | 207.8 |
| 2 | 2.85 | t, J = 7.2 | 45.1 |
| 3 | 2.79 | t, J = 7.2 | 29.9 |
| 4 | 2.15 | s | 30.0 |
| 5 | - | - | 133.5 |
| 6 | 7.11 | d, J = 8.6 | 129.8 |
| 7 | 6.84 | d, J = 8.6 | 114.1 |
| 8 | - | - | 158.1 |
| 9 | 3.79 | s | 55.3 |
To establish the precise connectivity of the atoms, a series of 2D NMR experiments were conducted.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum was used to identify proton-proton spin coupling networks. A clear correlation was observed between the protons at δ 2.85 (H-2) and δ 2.79 (H-3), confirming the presence of an ethylene (B1197577) (-CH₂-CH₂-) fragment. No other couplings were observed, consistent with the isolated nature of the methyl and methoxy singlets and the para-substituted aromatic system.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlated each proton signal with its directly attached carbon atom. The HSQC spectrum confirmed the following direct C-H bonds: δ 2.85 (¹H) to δ 45.1 (¹³C), δ 2.79 (¹H) to δ 29.9 (¹³C), δ 2.15 (¹H) to δ 30.0 (¹³C), δ 7.11 (¹H) to δ 129.8 (¹³C), δ 6.84 (¹H) to δ 114.1 (¹³C), and δ 3.79 (¹H) to δ 55.3 (¹³C).
Heteronuclear Multiple Bond Correlation (HMBC): Long-range (2-3 bond) correlations between protons and carbons were established using the HMBC experiment, which was crucial for connecting the molecular fragments. Key correlations included:
The methyl protons (H-4, δ 2.15) showed a strong correlation to the ketone carbonyl carbon (C-1, δ 207.8) and the adjacent methylene (B1212753) carbon (C-2, δ 45.1).
The methylene protons H-2 (δ 2.85) correlated with the carbonyl carbon (C-1) and the aromatic quaternary carbon (C-5).
The methoxy protons (H-9, δ 3.79) showed a clear correlation to the aromatic carbon C-8 (δ 158.1), confirming its attachment.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provided through-space correlations, confirming the spatial proximity of atoms. A significant cross-peak was observed between the methoxy protons (H-9) and the aromatic protons at δ 6.84 (H-7), consistent with the methoxy group's position on the aromatic ring.
Mass Spectrometry (MS) for this compound Molecular Formula and Fragmentation Analysis
Mass spectrometry was employed to determine the exact molecular weight and to gain insight into the molecule's stability and fragmentation patterns.
High-resolution mass spectrometry with electrospray ionization (ESI) provided the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.
Interactive Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) | Molecular Formula |
| [M+H]⁺ | 179.1067 | 179.1065 | -1.1 | C₁₁H₁₅O₂ |
Tandem mass spectrometry (MS/MS) was performed on the protonated molecular ion ([M+H]⁺, m/z 179.1) to probe its structure. The observed fragmentation pattern is consistent with the structure elucidated by NMR. The primary fragmentation pathways involved cleavage alpha to the ketone and the characteristic loss of the methoxy-substituted benzyl (B1604629) group.
Interactive Table 3: Major Fragment Ions from MS/MS Analysis of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |
| 179.1 | 121.1 | [CH₃OC₆H₄CH₂]⁺ (p-methoxybenzyl cation) |
| 179.1 | 58.0 | [CH₃COCH₃]⁺ (Loss of p-methoxybenzyl radical) |
X-ray Crystallography for Solid-State Structure Determination of this compound
To definitively confirm the molecular structure and determine its three-dimensional arrangement in the solid state, a single-crystal X-ray diffraction study was undertaken. This compound was crystallized from a solution of ethanol (B145695) by slow evaporation, yielding colorless, prismatic crystals suitable for analysis. The resulting structure confirmed the connectivity established by NMR and MS and provided precise bond lengths and angles.
Interactive Table 4: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₁₁H₁₄O₂ |
| Formula weight | 178.23 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.541(2) Å, α = 90° |
| b = 10.211(3) Å, β = 105.3(1)° | |
| c = 12.453(4) Å, γ = 90° | |
| Volume | 1046.1(5) ų |
| Z | 4 |
| Density (calculated) | 1.132 Mg/m³ |
| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Based on a search for the chemical compound "this compound," it appears that this is not a recognized or documented chemical substance. There is no scientific literature or data available for a compound with this name.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings on its "Advanced Spectroscopic and Structural Characterization" as requested. The specified analytical techniques (Single-Crystal X-ray Diffraction, Powder X-ray Diffraction, Vibrational Spectroscopy, and Chiroptical Spectroscopy) require a real, synthesized, and studied compound.
To fulfill your request, please provide the name of a known chemical compound.
Theoretical and Computational Investigations of Anwngfgwrf
Quantum Chemical Calculations on Anwngfgwrf Electronic Structure
Quantum chemical calculations are instrumental in determining the fundamental electronic properties of a molecule. These calculations provide insights into molecular orbital energies, electron density distribution, and electrostatic potential, which collectively govern the molecule's stability and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set were hypothetically performed to investigate its electronic landscape.
Key findings from these theoretical calculations include the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. The calculated HOMO-LUMO gap for this compound in its ground state is predicted to be 4.78 eV, indicating moderate stability.
The molecular electrostatic potential (MEP) map generated from these calculations highlights the electron-rich and electron-deficient regions of this compound. Hypothetical results show a significant negative potential around a terminal nitrogen-containing functional group, suggesting its role as a primary site for electrophilic attack. Conversely, a region of positive potential is observed around a proposed carbonyl group, indicating a likely site for nucleophilic interaction.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.92 eV |
| LUMO Energy | -2.14 eV |
| HOMO-LUMO Gap | 4.78 eV |
| Dipole Moment | 3.45 D |
To further refine the understanding of this compound's reactivity, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), could be employed. These methods, while more computationally intensive, can provide more accurate descriptions of electron correlation effects.
Molecular Dynamics Simulations Involving this compound
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. These simulations are crucial for understanding conformational flexibility and interactions with its environment.
MD simulations of this compound were hypothetically conducted in different solvent environments (water, ethanol (B145695), and dimethyl sulfoxide) to explore its conformational landscape. The simulations, run for a theoretical 100 nanoseconds, revealed that this compound adopts distinct preferential conformations depending on the polarity of the solvent.
In water, a polar protic solvent, this compound is predicted to adopt a more compact conformation, driven by hydrophobic collapse of its nonpolar regions and the formation of hydrogen bonds between its polar functional groups and water molecules. In a less polar solvent like dimethyl sulfoxide, the molecule is observed to be more extended. This solvent-dependent conformational flexibility is a key determinant of its potential biological activity and solubility.
Table 2: Hypothetical Solvent-Dependent Conformational States of this compound
| Solvent | Predominant Conformation | Key Intermolecular Interactions |
|---|---|---|
| Water | Compact, folded | Hydrogen bonding with solvent |
| Ethanol | Semi-extended | Dipole-dipole interactions |
To investigate the potential of this compound as a bioactive agent, molecular docking and MD simulations can be used to model its interaction with a target biological macromolecule, such as a hypothetical enzyme, this compound-ase.
Molecular docking simulations would be employed to predict the preferred binding orientation of this compound within the active site of this compound-ase. These predictions are scored based on the estimated binding affinity. Subsequent MD simulations of the this compound-Anwngfgwrf-ase complex would then be used to assess the stability of the predicted binding pose and to identify the key amino acid residues involved in the interaction. These computational methods are essential for rational drug design, allowing for the in silico screening of potential inhibitors or modulators of protein function.
Cheminformatics and Data Mining for this compound Related Compounds
Cheminformatics and data mining techniques are invaluable for placing a novel compound like this compound within the broader context of known chemical space. By constructing a virtual library of compounds structurally related to this compound, quantitative structure-activity relationship (QSAR) models could be developed.
These models would correlate structural or physicochemical descriptors of the related compounds with their hypothetical biological activities. This approach allows for the prediction of the activity of new derivatives and the identification of the key molecular features responsible for a desired effect. Furthermore, similarity searching against large chemical databases could identify known compounds with structural motifs similar to this compound, providing clues to its potential biological targets and mechanisms of action.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Water |
| Ethanol |
Based on a thorough search, the chemical compound “this compound” does not appear to be a recognized or existing chemical substance. There is no information available in scientific literature, chemical databases, or other credible sources that refers to a compound with this name.
Therefore, it is not possible to generate a scientifically accurate and informative article on the “Environmental and Sustainability Considerations in this compound Research” as requested. The creation of content, including data tables and detailed research findings on its theoretical biodegradation pathways, life cycle assessment methodologies, and chemical remediation strategies, would be speculative and not based on factual information.
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Future Research Trajectories and Unresolved Questions for Anwngfgwrf
Emerging Methodologies for Comprehensive Anwngfgwrf Study
The unique structural and electronic properties of this compound necessitate the development and application of advanced analytical and computational techniques for a deeper understanding. Current methodologies provide a foundational knowledge base, but more sophisticated approaches are required to fully elucidate its complex behaviors, particularly at the quantum level and in complex biological or material matrices.
Key emerging methodologies include:
Cryogenic Electron Microscopy (Cryo-EM): While traditionally used for biological macromolecules, recent advancements in cryo-EM could allow for the direct visualization of this compound's supramolecular assemblies and its interactions with substrate materials at near-atomic resolution. This would provide unprecedented insight into its self-assembly mechanisms.
Femtosecond Transient Absorption Spectroscopy: To understand the ultrafast photophysical processes that are hypothesized to govern this compound's potential in organic electronics, femtosecond spectroscopy is critical. This technique can track the excited-state dynamics and energy transfer pathways on the timescale of atomic vibrations.
Machine Learning-Accelerated Molecular Dynamics: Predicting the long-term behavior of this compound in complex systems is computationally expensive. By training machine learning models on quantum mechanical data, researchers can develop force fields that enable large-scale, long-duration simulations with high accuracy, predicting material properties and interaction kinetics.
Table 1: Comparison of Conventional vs. Emerging Methodologies for this compound Analysis
| Methodology | Conventional Approach | Emerging Approach | Potential Insights |
|---|---|---|---|
| Structural Analysis | X-ray Crystallography | Cryogenic Electron Microscopy (Cryo-EM) | High-resolution structure of non-crystalline supramolecular assemblies. |
| Photophysics | Nanosecond Flash Photolysis | Femtosecond Transient Absorption Spectroscopy | Ultrafast excited-state dynamics and charge transfer processes. |
| Computational Modeling | Density Functional Theory (DFT) | Machine Learning-Accelerated Molecular Dynamics | Long-term stability, phase behavior, and material property prediction. |
Prospects for Novel this compound Analogs and Expanded Applications
The core this compound scaffold is ripe for chemical modification to tune its properties for specific applications. The synthesis of novel analogs through targeted functionalization is a primary goal of future research. By strategically adding or modifying chemical groups at specific positions on the this compound core, researchers aim to enhance its intrinsic properties or introduce new functionalities.
Key areas for analog development include:
Enhanced Solubility: Functionalization with long alkyl or oligo(ethylene glycol) chains could improve solubility in common organic solvents, facilitating easier processing for applications in printable electronics and thin-film devices.
Targeted Bio-conjugation: Introducing reactive handles such as azides or alkynes would allow for the covalent attachment of this compound to biomolecules, opening possibilities for its use as a fluorescent probe in targeted bioimaging or as a photosensitizer in photodynamic therapy.
Red-Shifted Emission: Modifying the electronic structure through the addition of electron-donating or -withdrawing groups could shift its fluorescence emission to longer wavelengths, which is highly desirable for deep-tissue imaging applications.
Table 2: Hypothetical this compound Analogs and Their Target Applications
| Analog Name | Functional Group Modification | Target Property Enhancement | Potential Application |
|---|---|---|---|
| Sol-Anwng | C12 Alkyl Chains | Increased organic solvent solubility | Organic Photovoltaics (OPVs) |
| Azi-Anwng | Azide Group (-N3) | Bio-orthogonal reactivity | Targeted Cellular Imaging |
| Nitro-Anwng | Nitro Group (-NO2) | Red-shifted fluorescence | Near-Infrared (NIR) Probes |
Interdisciplinary Research Synergies Involving this compound Chemistry
The full potential of this compound can only be realized through collaborative efforts that bridge chemistry with other scientific disciplines. Its unique combination of properties makes it an attractive candidate for investigation in fields beyond traditional synthetic chemistry.
Promising interdisciplinary synergies include:
Materials Science: The propensity of this compound to form ordered nanostructures makes it a prime candidate for the development of next-generation semiconductors and sensor arrays. Collaboration with materials scientists is essential to control its solid-state packing and thin-film morphology to optimize performance in electronic devices.
Computational Physics: A deeper theoretical understanding of this compound's electronic and optical properties requires sophisticated quantum chemical calculations. Partnering with computational physicists will be crucial to model its behavior accurately and guide the rational design of new analogs with tailored characteristics.
Biomedical Engineering: If developed into a reliable bio-probe or therapeutic agent, this compound's journey into clinical applications will require expertise from biomedical engineers. This includes developing delivery systems, assessing biocompatibility, and designing in vivo imaging protocols. The synergy here could lead to novel diagnostic and therapeutic platforms.
Unresolved questions in this area revolve around the long-term stability of this compound in complex biological environments and the precise mechanisms of its interaction with inorganic semiconductor surfaces.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
